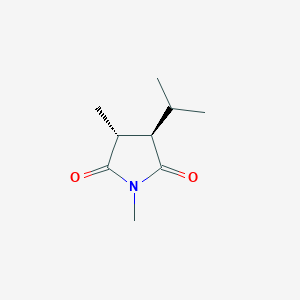
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is a complex polymeric compound. It is formed through the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. This compound is known for its robust chemical structure and is widely used in various industrial applications due to its stability and durability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves the polymerization of formaldehyde with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol. The reaction typically occurs under controlled temperature and pressure conditions to ensure the proper formation of the polymer. The reactants are mixed in specific molar ratios and subjected to polymerization reactions, often catalyzed by acidic or basic catalysts .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale reactors where the reactants are continuously fed and the polymerization process is carefully monitored. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and ensure the quality of the polymer. Post-reaction, the polymer is purified through processes like filtration, washing, and drying to remove any unreacted monomers and by-products.
化学反応の分析
Types of Reactions
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s structure, potentially altering its properties.
Substitution: The polymer can participate in substitution reactions where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can introduce new functional groups into the polymer structure.
科学的研究の応用
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex polymers and materials.
Biology: Employed in the development of biomaterials and as a component in certain biological assays.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
作用機序
The mechanism of action of formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol involves its interaction with various molecular targets. The polymer’s structure allows it to form strong bonds with other molecules, enhancing its stability and functionality. The pathways involved in its action include the formation of cross-linked networks that provide mechanical strength and resistance to degradation.
類似化合物との比較
Similar Compounds
- Formaldehyde, polymer with 1,3-benzenedimethanamine and 4-(1,1-dimethylethyl)phenol
- Formaldehyde, polymer with 1,3-benzenedimethanamine, 4-(1,1-dimethylethyl)phenol, nonylphenol, and C,C,C-trimethyl-1,6-hexanediamine
Uniqueness
Compared to similar compounds, formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol is unique due to its specific combination of monomers, which imparts distinct mechanical and chemical properties. Its high stability and resistance to environmental factors make it particularly valuable in applications requiring durable materials .
特性
CAS番号 |
161278-17-7 |
|---|---|
分子式 |
C13H10Br2O3 |
分子量 |
0 |
同義語 |
Formaldehyde, polymer with 1,3-benzenedimethanamine and 4,4-(1-methylethylidene)bisphenol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







